2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide
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Overview
Description
2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamide, piperazine, and ethoxy groups
Preparation Methods
The synthesis of 2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the sulfonamide group. The final steps involve the ethoxylation of the aromatic rings. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Scientific Research Applications
2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding pockets. The ethoxy groups enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Compared to other sulfonamide derivatives, 2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide is unique due to its dual ethoxy groups and piperazine ring. Similar compounds include:
- N-(2-ethoxyphenyl)sulfonamide
- 4-(2-ethoxy-5-methylbenzenesulfonyl)piperazine
- 2-ethoxy-5-methylbenzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture .
Properties
Molecular Formula |
C24H35N3O6S2 |
---|---|
Molecular Weight |
525.7 g/mol |
IUPAC Name |
2-ethoxy-N-[2-[4-(2-ethoxy-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H35N3O6S2/c1-5-32-21-9-7-19(3)17-23(21)34(28,29)25-11-12-26-13-15-27(16-14-26)35(30,31)24-18-20(4)8-10-22(24)33-6-2/h7-10,17-18,25H,5-6,11-16H2,1-4H3 |
InChI Key |
KUHNNCJACBNZEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OCC |
Origin of Product |
United States |
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